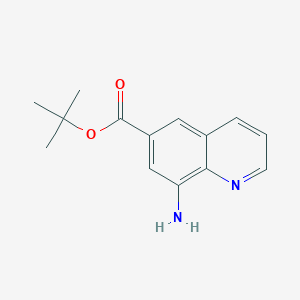
Tert-butyl 8-aminoquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 8-aminoquinoline-6-carboxylate is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. The tert-butyl group attached to the 8-aminoquinoline-6-carboxylate enhances its stability and solubility, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-aminoquinoline-6-carboxylate typically involves the functionalization of the quinoline ring. One common method is the palladium-catalyzed coupling reaction, where tert-butyl isocyanide and arylboronic acids are used as starting materials . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like Na2CO3, and a solvent like DMSO at elevated temperatures (e.g., 140°C) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 8-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify the functional groups on the quinoline ring.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be carried out using nucleophiles like amines or thiols to replace specific substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: NBS in DMF at 50°C.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like K2CO3 in a polar solvent like DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS can yield brominated quinoline derivatives, while reduction with NaBH4 can produce reduced quinoline compounds with modified functional groups.
Applications De Recherche Scientifique
Tert-butyl 8-aminoquinoline-6-carboxylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of tert-butyl 8-aminoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. As a quinoline derivative, it can act as a ligand for metal ions, facilitating various catalytic processes. The compound’s ability to undergo C-H functionalization and form stable complexes with metals makes it a valuable tool in organic synthesis and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminoquinoline: A common nitrogen-containing heterocyclic framework used in many natural products and drugs.
Quinoline: A versatile heterocyclic motif found in many natural products, functional materials, and drugs.
Indole Derivatives: Compounds with a similar heterocyclic structure, known for their diverse biological and clinical applications.
Uniqueness
Tert-butyl 8-aminoquinoline-6-carboxylate stands out due to the presence of the tert-butyl group, which enhances its stability and solubility. This unique feature makes it more suitable for certain applications compared to other quinoline derivatives. Additionally, its ability to undergo various chemical reactions and form stable metal complexes adds to its versatility and utility in scientific research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 8-aminoquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-7-9-5-4-6-16-12(9)11(15)8-10/h4-8H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGIPLSKLHHDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C2C(=C1)C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
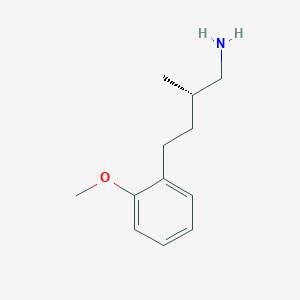
![3-Tert-butyl-6-(4-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyridazine](/img/structure/B2894423.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2894426.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2894427.png)
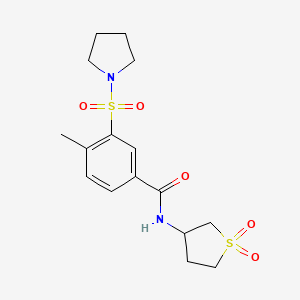
![3-(3-chlorophenyl)-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2894430.png)
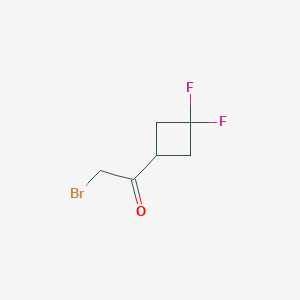
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2894433.png)
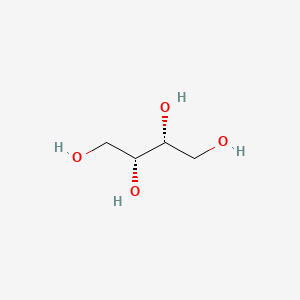

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2894439.png)
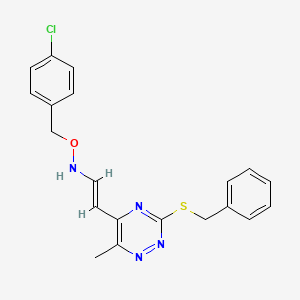
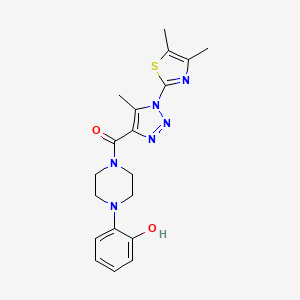
![3,4-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2894445.png)
